molecular formula C13H16N6OS B2476338 N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097912-53-1

N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2476338
CAS RN: 2097912-53-1
M. Wt: 304.37
InChI Key: YHUMNVIZMJXFDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazoles are diverse. They can be synthesized via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The antibacterial activity of some synthesized compounds was found to be greater than that of the positive control .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Research has demonstrated the synthesis of pyridazine derivatives and related compounds with significant antimicrobial and anti-inflammatory properties. For instance, the study by El-Mariah, Hosny, and Deeb (2006) on pyridazine derivatives showed promising antimicrobial activity against several microorganisms, underscoring their potential as therapeutic agents in combating infections. Another study by Bhati and Kumar (2008) explored substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles, highlighting their promising anti-inflammatory activities (El-Mariah, Hosny, & Deeb, 2006; Bhati & Kumar, 2008).

Antioxidant Properties

The exploration of novel thiazole derivatives for their in vitro antioxidant properties has also been a significant area of research. Jaishree et al. (2012) synthesized a series of new thiazole derivatives, revealing some compounds with potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Anticancer Activity

The anticancer potential of related compounds has been rigorously investigated. Ansari and Lal (2009) developed novel benzimidazole derivatives, including azetidin-2-ones, and evaluated their antimicrobial activity. While the primary focus was on microbial inhibition, such structural frameworks often provide a basis for further exploration in cancer research due to their ability to interact with biological targets (Ansari & Lal, 2009).

Insecticidal and Herbicidal Activities

The design and synthesis of new classes of insecticides, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, have shown activity against sap-feeding insect pests. This research opens avenues for developing eco-friendly pesticides that could help address the growing need for sustainable agricultural practices. Similarly, the synthesis of compounds containing pyrimidine and 1,3,4-thiadiazole rings has demonstrated selective herbicidal activity, highlighting their potential in weed management (Eckelbarger et al., 2017; Liu & Shi, 2014).

Antifungal Effects

The development of novel pyrimidin and thiadiazole derivatives for antifungal applications has been a significant area of interest. Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives that exhibited strong antifungal effects against Aspergillus species, demonstrating the potential of these compounds in treating fungal infections (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Future Directions

The future directions for “N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” and related compounds could involve further exploration of their biological activities. For instance, some 1,3,4-thiadiazoles have shown promising antimicrobial and anticancer properties, indicating potential for future pharmaceutical applications.

properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6OS/c1-2-4-10-12(21-18-16-10)13(20)19-7-9(8-19)15-11-5-3-6-14-17-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUMNVIZMJXFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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